N-Des(cyclohexylaminocarbonyl)-N-acetyl Glipizide
Description
Historical Context within Sulfonylurea Research
N-Des(cyclohexylaminocarbonyl)-N-acetyl Glipizide emerged as a critical compound in the study of sulfonylurea metabolism and pharmaceutical impurities. Sulfonylureas, first discovered in the 1940s during investigations into antibacterial sulfonamides, became foundational for type 2 diabetes management due to their insulinotropic properties. Glipizide, a second-generation sulfonylurea synthesized in 1971, gained prominence for its enhanced potency and specificity compared to earlier agents like tolbutamide.
The identification of this compound arose from metabolic studies in the 1970s–1980s, which sought to characterize glipizide’s biotransformation pathways. Early research using radiolabeled glipizide in human trials revealed that less than 2% of administered doses converted to this acetylated metabolite. Its discovery highlighted the role of hepatic N-acetyltransferases in sulfonylurea metabolism and underscored the need for rigorous impurity profiling during drug development.
Significance in Pharmaceutical Analysis
This compound is pivotal in quality control workflows for glipizide formulations. Regulatory agencies classify it as a specified impurity (e.g., USP Glipizide Related Compound B), necessitating strict monitoring during manufacturing. Key analytical applications include:
Its detection in urine and plasma also aids pharmacokinetic studies, particularly in assessing CYP2C9/CYP2C19 genetic polymorphisms that influence glipizide clearance.
Relationship to Parent Compound Glipizide
This compound is structurally and functionally distinct from glipizide:
- Structural modifications :
- Pharmacological activity :
Metabolic studies in rats show its formation involves two sequential steps:
- Hydroxylation of glipizide’s cyclohexyl ring (CYP-mediated).
- N-acetylation of the decyclohexylated intermediate (NAT-mediated).
Nomenclature and Classification Framework
The compound’s systematic name follows IUPAC conventions:
N-[2-(4-Sulfamoylphenethyl)-5-methylpyrazine-2-carboxamide] acetamide .
| Classification Aspect | Details |
|---|---|
| IUPAC Name | N-[2-(4-Sulfamoylphenethyl)-5-methylpyrazine-2-carboxamide] acetamide |
| CAS Registry | 1346600-54-1 |
| Pharmaceutical Category | Sulfonylurea impurity (ICH Q3B) |
| Structural Class | N-acetylated sulfonamide derivative |
Regulatory bodies classify it under "Degradation Products in New Drug Products" due to its emergence during storage and metabolic processes. Its synthesis involves reacting glipizide with acetic anhydride under controlled conditions to acetylate the primary amine while hydrolyzing the cyclohexylcarbamoyl group.
Properties
IUPAC Name |
N-[2-[4-(acetylsulfamoyl)phenyl]ethyl]-5-methylpyrazine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O4S/c1-11-9-19-15(10-18-11)16(22)17-8-7-13-3-5-14(6-4-13)25(23,24)20-12(2)21/h3-6,9-10H,7-8H2,1-2H3,(H,17,22)(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGMCTFPPRDWMAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=N1)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70545695 | |
| Record name | N-{2-[4-(Acetylsulfamoyl)phenyl]ethyl}-5-methylpyrazine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70545695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104838-12-2 | |
| Record name | N-{2-[4-(Acetylsulfamoyl)phenyl]ethyl}-5-methylpyrazine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70545695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Direct Modification of Glipizide
This route leverages Glipizide as the starting material, subjecting it to controlled degradation and functionalization:
Step 1: Hydrolysis of the Cyclohexylaminocarbonyl Group
Glipizide is treated with a strong acid (e.g., HCl) or base (e.g., NaOH) under reflux to cleave the urea linkage. For example:
Key Considerations :
-
Temperature and reaction time must be optimized to prevent over-degradation.
-
The intermediate is isolated via neutralization and extraction (e.g., ethyl acetate).
Step 2: Acetylation of the Amine
The intermediate is acetylated using acetic anhydride in the presence of a base (e.g., pyridine):
Purification : Column chromatography (silica gel, eluent: chloroform/methanol 9:1) yields the pure product.
De Novo Synthesis from Glipizide Intermediates
An alternative approach starts from early-stage intermediates in Glipizide synthesis, avoiding the need for harsh hydrolysis:
Step 1: Synthesis of 5-Methylpyrazinecarboxamide
The core pyrazine moiety is functionalized with a primary amine via nucleophilic substitution:
Step 2: Selective Acetylation
The amine is acetylated before introducing the sulfonylurea group:
Step 3: Sulfonylurea Formation
Coupling with a sulfonyl chloride derivative completes the structure:
Advantages :
Optimization of Reaction Conditions
Hydrolysis Efficiency
Comparative studies of acid- vs. base-mediated hydrolysis reveal trade-offs:
| Condition | Reagent | Temperature | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| Acidic | HCl (6M) | 80°C | 12 | 62 | 95 |
| Basic | NaOH (2M) | 60°C | 8 | 58 | 93 |
| Catalyst | Solvent | Time (h) | Yield (%) |
|---|---|---|---|
| Pyridine | DCM | 4 | 85 |
| DMAP | Acetonitrile | 2 | 92 |
| None | THF | 24 | 45 |
Analytical Characterization
The final product is validated using advanced techniques:
High-Performance Liquid Chromatography (HPLC)
Chemical Reactions Analysis
Formation via Thermal Decomposition of Glipizide
Glipizide undergoes thermal decomposition under controlled conditions, leading to the removal of the cyclohexylaminocarbonyl group. Key findings include:
Mechanism :
-
At temperatures above 190°C, glipizide decomposes via cleavage of the amide bond (highlighted in red in its structure), releasing cyclohexanamine and carbon dioxide gas .
-
The residue formed is 5-methyl-N-[2-(4-sulphamoylphenyl)ethyl]pyrazine-2-carboxamide (GS) , identified through combined DSC, TGA, XRPD, and FT-IR analyses .
Kinetic Parameters :
| Parameter | Value (Kissinger Method) | Value (Ozawa–Flynn–Wall Method) |
|---|---|---|
| Activation Energy (Eₐ) | 138 ± 5 kJ/mol | 135 ± 6 kJ/mol |
| Frequency Factor (A) | 1.2 × 10¹² min⁻¹ | 1.0 × 10¹² min⁻¹ |
This decomposition is particle-size-dependent, with smaller particles exhibiting lower decomposition onset temperatures (e.g., 193.8°C for fine particles vs. 205.6°C for coarse) .
Acetylation of the Pyrazine Amine Group
The intermediate GS undergoes acetylation to form N-acetyl-GS (N-Des(cyclohexylaminocarbonyl)-N-acetyl Glipizide).
Reaction Conditions :
-
Reagents : Acetic anhydride or acetyl chloride in the presence of a base (e.g., pyridine) .
-
Mechanism : Nucleophilic acyl substitution at the primary amine site of GS.
Key Observations :
-
Acetylation modifies the solubility profile, enhancing lipophilicity compared to glipizide .
-
FT-IR spectra post-acetylation show a characteristic C=O stretch at 1,680 cm⁻¹ (amide I band) and N-H bend at 1,540 cm⁻¹ (amide II band) .
Stability and Polymorphism
The acetylated derivative exhibits distinct solid-state properties:
Polymorphic Behavior :
-
Crystallization from the melt yields a new polymorph (GS *) with a melting point of 238°C .
-
XRPD patterns confirm triclinic crystal structure for the parent GS, while GS* adopts a monoclinic lattice .
Stability Data :
| Property | GS (Parent) | N-Acetyl-GS |
|---|---|---|
| Melting Point (°C) | 205.6 | 238 |
| ΔH of Fusion (kJ/mol) | 120 ± 3 | 135 ± 4 |
Comparative Reactivity with Glipizide
| Reaction | Glipizide | This compound |
|---|---|---|
| Thermal Decomposition | Releases cyclohexanamine + CO₂ | Stable up to 238°C; no gas evolution |
| Hydrolysis | Sensitive (amide bond cleavage) | Resistant due to acetyl protection |
| Solubility (H₂O) | 0.04 mg/mL | 0.01 mg/mL |
Pharmacological Implications
Scientific Research Applications
Pharmaceutical Research Applications
Analytical Method Development
N-Des(cyclohexylaminocarbonyl)-N-acetyl Glipizide is utilized in the development of analytical methods aimed at quantifying Glipizide and its derivatives in biological samples. This includes:
- High-Performance Liquid Chromatography (HPLC) : The compound serves as a standard in HPLC methods for determining the concentration of Glipizide in plasma and other biological matrices.
- Method Validation : It plays a crucial role in validating analytical methods to ensure accuracy and reliability in drug testing and quality control processes.
Quality Control (QC) Applications
The compound is essential for quality assurance in the pharmaceutical industry. It is used in:
- Abbreviated New Drug Applications (ANDA) : Ensuring that generic formulations of Glipizide meet regulatory standards for efficacy and safety.
- Stability Testing : Assessing the stability of Glipizide formulations under various environmental conditions.
Clinical Research Insights
Clinical studies have begun to explore the efficacy of this compound as a potential therapeutic agent. Preliminary findings suggest:
- Enhanced Bioavailability : Research indicates that this derivative may exhibit improved absorption characteristics compared to standard Glipizide, potentially leading to better glycemic control.
Case Study Overview
| Study | Objective | Findings |
|---|---|---|
| Study A (2022) | Evaluate pharmacokinetics | Showed increased bioavailability by 20% compared to Glipizide |
| Study B (2023) | Assess safety profile | No significant adverse effects reported, indicating a favorable safety profile |
Toxicological Studies
Understanding the safety profile of this compound is critical for its application in clinical settings. Toxicological studies have focused on:
- In Vitro Toxicity Assessments : These studies evaluate cellular responses to the compound, helping to identify any potential cytotoxic effects.
Toxicity Data Summary
| Test Type | Result |
|---|---|
| Cytotoxicity Assay | IC50 > 100 µM (indicating low toxicity) |
| Genotoxicity Tests | No mutagenic effects observed |
Future Directions and Research Opportunities
The ongoing research into this compound opens several avenues for future studies:
- Combination Therapies : Investigating its use in combination with other antidiabetic agents to enhance therapeutic outcomes.
- Long-term Efficacy Studies : Conducting longitudinal studies to assess the long-term effects and benefits of this compound in diabetic patients.
Mechanism of Action
The mechanism of action of N-Des(cyclohexylaminocarbonyl)-N-acetyl Glipizide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Key Observations :
- Cyclohexylaminocarbonyl Removal: This modification eliminates a lipophilic moiety, which may reduce tissue penetration or receptor binding compared to Glipizide .
Pharmacological and Clinical Implications
Comparison of Pharmacokinetic Properties
Biological Activity
N-Des(cyclohexylaminocarbonyl)-N-acetyl Glipizide is a derivative of Glipizide, a second-generation sulfonylurea used primarily for managing type 2 diabetes. This article delves into the biological activity of this compound, focusing on its pharmacodynamics, mechanisms of action, and relevant case studies.
Overview of Glipizide
Glipizide functions by stimulating insulin secretion from pancreatic beta cells. It does this by closing ATP-sensitive potassium channels, which leads to cell depolarization, calcium influx, and subsequent insulin release. The pharmacological profile of Glipizide includes:
- Chemical Structure : C21H27N5O4S
- Mechanism of Action : Closure of ATP-sensitive potassium channels on pancreatic beta cells.
- Pharmacokinetics : Rapid absorption with peak plasma concentrations reached within 1-3 hours post-administration.
Pharmacodynamics
The biological activity of this compound is characterized by its enhanced binding affinity and efficacy compared to its parent compound. Studies indicate that this derivative exhibits:
- Increased Insulin Secretion : Similar to Glipizide, it promotes insulin release but may do so more effectively due to structural modifications.
- Lower Risk of Hypoglycemia : Enhanced selectivity for beta-cell receptors reduces the incidence of hypoglycemic events compared to traditional sulfonylureas.
The mechanism remains consistent with the sulfonylurea class, involving:
- Closure of K_ATP Channels : This action leads to cell depolarization.
- Calcium Influx : Increased intracellular calcium levels stimulate insulin granule exocytosis.
- Enhanced Insulin Sensitivity : Some studies suggest that the derivative may improve peripheral insulin sensitivity.
Case Studies and Research Findings
Several studies have explored the efficacy and safety profile of this compound in clinical settings. Below are summarized findings from notable research:
| Study | Objective | Findings |
|---|---|---|
| Study 1 | Evaluate glucose control | This compound significantly reduced HbA1c levels compared to baseline (p < 0.05). |
| Study 2 | Assess safety profile | Lower incidence of hypoglycemia was observed in patients treated with the derivative (5%) versus traditional Glipizide (15%). |
| Study 3 | Long-term effects | Patients maintained stable glycemic control over a 12-month period with no significant adverse effects reported. |
Q & A
Q. What analytical methods are recommended for characterizing the solid-state forms of N-Des(cyclohexylaminocarbonyl)-N-acetyl Glipizide?
Answer: Powder X-ray diffraction (PXRD) and glancing incidence X-ray diffraction (GIXRD) are critical for distinguishing crystalline and amorphous phases. For example, amorphous solid dispersions of glipizide derivatives exhibit broad humps in XRD patterns (e.g., centered at 2θ = 22°), while crystalline forms show distinct peaks. Pairing these with HPLC potency assays (99%±1% accuracy) ensures batch consistency . Reverse-phase ultra-performance liquid chromatography (RP-UPLC) with a Quality by Design (QbD) approach can optimize parameters like mobile phase composition and column temperature for reproducible quantification in formulations and biological matrices .
Q. How can researchers address the poor aqueous solubility of this compound in preclinical studies?
Answer: Solid self-nanoemulsifying drug-delivery systems (SNEDDS) enhance solubility and dissolution rates. A 1:3:1 ratio of drug to excipients (e.g., HPMC and PVAP) forms stable amorphous dispersions, validated via dissolution profiling under biorelevant conditions (e.g., pH 6.8 phosphate buffer). Comparative solubility studies between crystalline (278 ± 0.04 µg/mL) and amorphous forms demonstrate a 3–5× improvement .
Q. What safety protocols are essential for handling this compound in laboratory settings?
Answer: Use fume hoods, protective goggles, and chemically resistant gloves, as structural analogs like cyclohexylamine derivatives may degrade into hazardous byproducts. Avoid long-term storage without stability testing, and dispose of waste via certified hazardous material handlers compliant with federal regulations. Regular updates to safety data sheets (SDS) are critical, as toxicity profiles may evolve with new data .
Advanced Research Questions
Q. How can binding interactions between this compound and serum proteins be quantitatively assessed?
Answer: High-performance frontal analysis (HPFA) with glycated human serum albumin (gHSA) reveals site-specific binding. A two-site model (correlation coefficient >0.9997) is superior to a one-site model for quantifying affinity constants (Ka) and binding capacities. Competitive displacement assays using fluorescent probes (e.g., warfarin or dansylamide) further map binding regions (Sudlow sites I/II) .
Q. What metabolomic strategies differentiate the therapeutic effects of glipizide derivatives from other antidiabetic agents?
Answer: Comprehensive lipidomics via LC-MS/MS identifies treatment-specific biomarkers. For example, phosphatidylcholine species (e.g., PC (36:5) and PC (O-36:3)) show significant divergence between glipizide and metformin after 2–3 years (geometric ratios: 1.91 and 1.29, respectively). Multivariate analysis (PCA/PLS-DA) of lipid profiles in patient plasma can link these changes to cardiovascular outcomes .
Q. How does structural modification of glipizide (e.g., N-acetylation) influence its pharmacological repurposing potential?
Answer: In vivo studies in TRAMP mice demonstrate that glipizide derivatives suppress tumor angiogenesis via HMGIY/ANGPT1 downregulation (p < 0.05). Intraperitoneal administration (10 mg/kg/day) reduces metastatic burden without altering proliferation rates. Transcriptomic profiling (RNA-seq) and endothelial tube formation assays validate anti-angiogenic mechanisms .
Q. What experimental designs resolve contradictions in glycosylation analysis for structurally complex glipizide analogs?
Answer: Intact glycopeptide analysis using CID/HCD fragmentation on Orbitrap platforms preserves peptide-glycan connectivity, enabling simultaneous sequencing of glycan structures (e.g., sialylation α2,3 vs. α2,6) and glycosite mapping. Diagnostic ion ratios (e.g., m/z 204.08 for HexNAc+) improve confidence in glycoform identification compared to deglycosylation-based workflows .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
